molecular formula C13H19NO2S B14447463 S-[(2,4,6-Trimethylphenyl)methyl]-L-cysteine CAS No. 78221-55-3

S-[(2,4,6-Trimethylphenyl)methyl]-L-cysteine

Cat. No.: B14447463
CAS No.: 78221-55-3
M. Wt: 253.36 g/mol
InChI Key: SSXXFEAMXGNNLK-LBPRGKRZSA-N
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Description

S-[(2,4,6-Trimethylphenyl)methyl]-L-cysteine: is a chemical compound with the molecular formula C13H19NO2S It is a derivative of L-cysteine, an amino acid, and features a 2,4,6-trimethylphenyl group attached to the sulfur atom of the cysteine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-[(2,4,6-Trimethylphenyl)methyl]-L-cysteine typically involves the reaction of L-cysteine with 2,4,6-trimethylbenzyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of L-cysteine attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, solvent, and concentration to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-[(2,4,6-Trimethylphenyl)methyl]-L-cysteine can undergo oxidation reactions, where the thiol group is converted to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding thiol or disulfide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Alkyl halides or acyl chlorides can be used as reagents for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or disulfide derivatives.

    Substitution: Various alkyl or acyl derivatives.

Scientific Research Applications

Chemistry: S-[(2,4,6-Trimethylphenyl)methyl]-L-cysteine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology: In biological research, this compound can be used to study the role of cysteine derivatives in cellular processes. It may also serve as a model compound for investigating the interactions of sulfur-containing amino acids with other biomolecules.

Medicine: Potential applications in medicine include the development of new drugs or therapeutic agents. The compound’s ability to undergo various chemical reactions makes it a versatile candidate for drug design and development.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties may enhance the performance of these products.

Mechanism of Action

The mechanism of action of S-[(2,4,6-Trimethylphenyl)methyl]-L-cysteine involves its interaction with molecular targets through its thiol group. The sulfur atom can form covalent bonds with various electrophiles, leading to the modification of proteins and other biomolecules. This interaction can affect cellular pathways and processes, making the compound useful for studying biochemical mechanisms.

Comparison with Similar Compounds

  • S-[(2,4,6-Trimethylphenyl)methyl]-L-methionine
  • S-[(2,4,6-Trimethylphenyl)methyl]-L-homocysteine
  • S-[(2,4,6-Trimethylphenyl)methyl]-L-cystine

Comparison: Compared to similar compounds, S-[(2,4,6-Trimethylphenyl)methyl]-L-cysteine is unique due to the presence of the 2,4,6-trimethylphenyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with other molecules, making it a valuable tool in various research applications.

Properties

CAS No.

78221-55-3

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

(2R)-2-amino-3-[(2,4,6-trimethylphenyl)methylsulfanyl]propanoic acid

InChI

InChI=1S/C13H19NO2S/c1-8-4-9(2)11(10(3)5-8)6-17-7-12(14)13(15)16/h4-5,12H,6-7,14H2,1-3H3,(H,15,16)/t12-/m0/s1

InChI Key

SSXXFEAMXGNNLK-LBPRGKRZSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)CSC[C@@H](C(=O)O)N)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)CSCC(C(=O)O)N)C

Origin of Product

United States

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